molecular formula C14H15BrN4O B8536125 3-[[5-(azetidin-3-yl)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one

3-[[5-(azetidin-3-yl)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one

Cat. No.: B8536125
M. Wt: 335.20 g/mol
InChI Key: MJZRBOOLNAVMCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[5-(azetidin-3-yl)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one is a complex organic compound with potential applications in medicinal chemistry and chemical biology. This compound features a unique structure that includes an azetidine ring, a pyridine moiety, and a brominated pyridinone core, making it a subject of interest for researchers exploring new therapeutic agents and chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[[5-(azetidin-3-yl)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one typically involves multi-step organic reactions. One common approach is to start with the bromination of 1-methylpyridin-2(1H)-one, followed by the introduction of the azetidine and pyridine moieties through nucleophilic substitution and amination reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the brominated pyridinone core, potentially converting it to a non-brominated derivative.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products:

    Oxidation: N-oxides of the azetidine ring.

    Reduction: Non-brominated pyridinone derivatives.

    Substitution: Various substituted pyridinone derivatives depending on the nucleophile used.

Scientific Research Applications

3-[[5-(azetidin-3-yl)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[[5-(azetidin-3-yl)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could act as an inhibitor of protein kinases, thereby modulating cell signaling pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Uniqueness: 3-[[5-(azetidin-3-yl)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one stands out due to its combination of an azetidine ring and a brominated pyridinone core, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H15BrN4O

Molecular Weight

335.20 g/mol

IUPAC Name

3-[[5-(azetidin-3-yl)pyridin-2-yl]amino]-5-bromo-1-methylpyridin-2-one

InChI

InChI=1S/C14H15BrN4O/c1-19-8-11(15)4-12(14(19)20)18-13-3-2-9(7-17-13)10-5-16-6-10/h2-4,7-8,10,16H,5-6H2,1H3,(H,17,18)

InChI Key

MJZRBOOLNAVMCD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C(C1=O)NC2=NC=C(C=C2)C3CNC3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 239a (1.0 g, 2.3 mmol) was suspended in 4M HCl/dioxane (10 mL). The reaction mixture was stirred at room temperature for 4 h. It was then concentrated under reduced pressure. The residue was basified with aqueous NaOH and the resulting mixture was extracted with dichloromethane. The combined organic layer was washed with brine and concentrated under reduced pressure to afford 239b as a yellow solid (650 mg, 84%). MS-ESI: [M+H]+ 335.
Name
Compound 239a
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Yield
84%

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